l-Isoleucine-2-d1 chemical properties and stability
l-Isoleucine-2-d1 chemical properties and stability
An In-depth Technical Guide to L-Isoleucine-2-d1: Properties, Stability, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
Stable isotope-labeled compounds are indispensable tools in modern biomedical and pharmaceutical research. Among these, L-Isoleucine-2-d1, a deuterated isotopologue of the essential amino acid L-isoleucine, serves as a critical internal standard for quantitative mass spectrometry and as a probe in metabolic studies. This guide provides an in-depth analysis of the core chemical properties, stability considerations, and principal applications of L-Isoleucine-2-d1. It is intended for researchers, scientists, and drug development professionals who utilize isotope dilution mass spectrometry and metabolic tracing techniques. We delve into the causality behind experimental protocols for quality control and provide evidence-based recommendations for handling and storage to ensure isotopic and chemical integrity.
Introduction: The Significance of Site-Specific Isotopic Labeling
L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis, hemoglobin formation, and the regulation of blood sugar and energy levels.[1][][3] Its quantification in biological matrices is crucial for clinical diagnostics, nutritional science, and metabolic research.[4]
L-Isoleucine-2-d1 is a synthetic form of L-isoleucine in which the hydrogen atom at the alpha-carbon (C-2) position is replaced with its stable, heavy isotope, deuterium (²H or D). This single, site-specific modification increases the molecular weight by approximately one dalton without significantly altering the molecule's chemical properties. This principle of "mass-shifting" while retaining physicochemical similarity is the foundation of its utility. In a complex mixture, L-Isoleucine-2-d1 behaves almost identically to its natural counterpart during chromatographic separation and ionization, but is easily distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer.[5][6] This makes it an ideal internal standard for correcting analytical variability, thereby enabling highly accurate and precise quantification of endogenous L-isoleucine.[]
Caption: Structure of L-Isoleucine-2-d1 with deuterium at the C-2 (alpha) position.
Physicochemical Properties
The utility of L-Isoleucine-2-d1 is directly tied to its physical and chemical characteristics. Ensuring high purity and understanding these properties are prerequisites for its effective use in sensitive analytical assays.
| Property | Value | Source / Rationale |
| Chemical Formula | C₆H₁₂DNO₂ | Based on the structure of L-isoleucine with one deuterium substitution. |
| Molecular Weight | 132.18 g/mol | Increased by ~1.006 Da compared to unlabeled L-Isoleucine (131.17 g/mol ).[8] |
| CAS Number | 127290-60-2 | Unique identifier for this specific isotopologue.[8] |
| Appearance | White to off-white crystalline solid | Typical appearance for pure amino acids. |
| Isotopic Enrichment | ≥98 Atom % D | A high level of enrichment is critical to minimize interference from the unlabeled species.[8][9] |
| Chemical Purity | ≥98% | Essential for preventing the introduction of interfering compounds into the analysis. |
| Solubility | Soluble in water. | Based on the properties of unlabeled L-Isoleucine.[10] |
Stability and Storage: Preserving Isotopic Integrity
While stable isotope-labeled compounds are not subject to radioactive decay, their chemical and isotopic stability are not absolute. Proper handling and storage are crucial to prevent degradation and maintain the integrity of the deuterium label.
Chemical Stability
Under recommended storage conditions, L-Isoleucine-2-d1 is a chemically stable compound.[8] As with most amino acids, long-term exposure to light, high humidity, or extreme temperatures can lead to gradual degradation. For dry powders, storage at room temperature in a tightly sealed container within a desiccator is sufficient for short to medium-term storage.
Isotopic Stability and the Risk of H/D Exchange
The primary stability concern for L-Isoleucine-2-d1 is the potential for hydrogen-deuterium (H/D) exchange at the C-2 position. The alpha-carbon is adjacent to both an amine group and a carboxylic acid group, making the attached deuteron susceptible to exchange with protons from the surrounding environment, particularly in protic solvents like water.
Causality of H/D Exchange: This exchange is catalyzed under both acidic and basic conditions and is accelerated by elevated temperatures.[11] In solution, especially aqueous buffers, a small equilibrium concentration of the enolate form of the amino acid can exist, which allows for the abstraction of the deuteron and its replacement with a proton from the solvent. While the exchange rate at neutral pH and ambient temperature is very slow, prolonged storage in solution can lead to a measurable decrease in isotopic enrichment.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of L-Isoleucine-2-d1, the following self-validating protocols are recommended:
A. Long-Term Storage (Dry Powder)
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Receipt and Inspection: Upon receipt, visually inspect the container for an intact seal.
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Storage Environment: Store the vial in a desiccator at room temperature (20-25°C), protected from direct light.
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Re-analysis: For long-term storage exceeding the manufacturer's recommended re-test date (e.g., >3 years), re-analysis of chemical and isotopic purity is advised before use.[8]
B. Preparation and Storage of Stock Solutions
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Solvent Selection: For LC-MS applications, prepare stock solutions in a solvent compatible with the analytical method, such as a mixture of acetonitrile and water or pure methanol. Avoid preparing primary stock solutions in aqueous buffers if long-term storage is intended.
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Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL). This minimizes the volume of organic solvent needed and allows for accurate dilution into working solutions.
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Aliquoting: Immediately after preparation, aliquot the stock solution into small-volume, single-use vials (e.g., amber glass or polypropylene). This is the most critical step to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[12]
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Freezing: Store the aliquots at ≤ -20°C. For maximum stability, storage at ≤ -80°C is preferred.[9]
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Working Solutions: Thaw a single aliquot for the preparation of daily working standards. Do not re-freeze thawed working solutions.
Caption: Workflow for optimal handling and storage of L-Isoleucine-2-d1.
Analytical Methodologies for Quality Control
Verifying the identity, chemical purity, and isotopic enrichment of L-Isoleucine-2-d1 before its use is a self-validating step that ensures the reliability of quantitative data.
Protocol: Identity and Isotopic Purity via Mass Spectrometry
Objective: To confirm the molecular weight and determine the isotopic enrichment of the material.
Methodology:
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Sample Preparation: Prepare a ~1 µg/mL solution of L-Isoleucine-2-d1 in 50:50 acetonitrile:water with 0.1% formic acid. This solvent system promotes efficient electrospray ionization (ESI).
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Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a tandem quadrupole instrument (e.g., QqQ).
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Analysis: Infuse the sample directly or inject it via an LC system. Acquire data in positive ion, full-scan mode over a mass range that includes m/z 132 and 133.
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Data Interpretation:
-
Identity: Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 133.18.
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Isotopic Purity: Measure the peak intensity of the [M+H]⁺ ion for the deuterated species (A₀ at m/z ~133.18) and the corresponding unlabeled species (A₋₁ at m/z ~132.18).
-
Calculation: Isotopic Enrichment (%) = [Intensity(A₀) / (Intensity(A₀) + Intensity(A₋₁))] × 100. The result should be ≥98%.
-
Expertise & Causality: Using high-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition. The ratio of the labeled to unlabeled peak intensities is a direct and highly accurate measure of isotopic enrichment, which is the most critical parameter for an internal standard.[9]
Protocol: Structural Confirmation via ¹H NMR Spectroscopy
Objective: To confirm that the deuterium label is specifically at the C-2 position.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of L-Isoleucine-2-d1 in deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent proton signal.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
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Data Interpretation: Compare the resulting spectrum to a reference spectrum of unlabeled L-Isoleucine.[13][14] The key diagnostic feature is the absence or significant reduction (>98%) of the signal corresponding to the alpha-proton. In unlabeled L-Isoleucine, this is a doublet that appears around 3.6 ppm (in D₂O). The signals for the side-chain protons (β-CH, γ-CH₂, γ'-CH₃, δ-CH₃) should remain present.
Expertise & Causality: NMR spectroscopy provides unambiguous structural information. The chemical shift of a proton is unique to its electronic environment. The complete absence of the α-proton signal is definitive proof of deuteration at that specific site, validating the structural integrity of the isotopologue.[15]
Applications in Research and Development
The unique properties of L-Isoleucine-2-d1 make it a valuable tool in several scientific domains.
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Quantitative Bioanalysis: Its primary use is as an internal standard in isotope dilution mass spectrometry (IDMS) assays. It is added to biological samples (e.g., plasma, urine, tissue homogenates) at a known concentration at the beginning of the sample preparation process. By measuring the ratio of the endogenous analyte to the stable isotope-labeled standard in the final extract, one can accurately calculate the initial concentration of the analyte, correcting for any losses during extraction or variations in instrument response.[5][]
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Metabolic Flux Analysis: While ¹³C and ¹⁵N labels are more common for comprehensive flux studies, deuterated amino acids can be used to trace specific metabolic pathways. By administering L-Isoleucine-2-d1 to cells or organisms, researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry.[6][]
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Clinical Diagnostics: IDMS methods using labeled internal standards are the gold standard for many clinical chemistry tests, including newborn screening for metabolic disorders like Maple Syrup Urine Disease (MSUD), which is characterized by elevated levels of BCAAs.
Conclusion
L-Isoleucine-2-d1 is more than just a chemical reagent; it is a precision tool that enables robust and reliable quantification in complex biological systems. Its value is contingent upon its high chemical and isotopic purity. Understanding the principles of its stability, particularly the potential for H/D exchange, is paramount for its effective use. By implementing the rigorous storage, handling, and quality control protocols detailed in this guide, researchers can ensure the integrity of their internal standards and, by extension, the accuracy and validity of their experimental results. This foundation of analytical rigor is essential for advancing research in metabolomics, proteomics, and drug development.
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